5-hex-1-ynyl-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
140914-91-6 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hex-1-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-4-5-6-8-7-11-10(14)12-9(8)13/h7H,2-4H2,1H3,(H2,11,12,13,14) |
InChI Key |
TUFMBCUUDJKPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
One of the primary applications of 5-hex-1-ynyl-1H-pyrimidine-2,4-dione is its use as an antibacterial agent. The compound has been studied for its inhibitory effects on Flavin-Dependent Thymidylate Synthase (FDTS), an enzyme crucial for the survival of certain bacterial pathogens, including Mycobacterium tuberculosis. Research indicates that derivatives of pyrimidine-2,4-dione exhibit significant inhibitory activity against FDTS, making them promising candidates for the development of new antibacterial drugs.
Case Study: FDTS Inhibition
A study reported that various synthesized analogues of pyrido[1,2-e]purine-2,4(1H,3H)-dione demonstrated varying degrees of inhibition against FDTS. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong potential as antibacterial agents against multidrug-resistant strains of Mycobacterium tuberculosis .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are critical for understanding how modifications to the chemical structure of this compound affect its biological activity. Researchers have systematically varied substituents on the pyrimidine ring to optimize its antibacterial properties.
Research Findings
Recent investigations have focused on the regioselective N1-alkylation through organopalladium cross-coupling methods to enhance the biological activity of these compounds. By modeling interactions within the active site of FDTS, researchers aim to identify key structural features that contribute to increased inhibitory effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound and its analogues interact with target proteins. These computational approaches provide insights into binding affinities and interactions at the molecular level.
Insights from Docking Studies
Docking simulations suggest that specific substituents can significantly enhance binding affinity to FDTS. For instance, modifications at the N1 and N3 positions have shown promising results in improving inhibitory activity . This information is crucial for guiding further synthetic modifications and optimizing lead compounds for drug development.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nucleoside Derivatives
Examples :
Comparison :
- Structural Differences : Nucleoside derivatives feature a sugar moiety (e.g., tetrahydrofuran) attached via a glycosidic bond, enhancing hydrophilicity and mimicking natural nucleosides. In contrast, 5-hex-1-ynyl-1H-pyrimidine-2,4-dione has a lipophilic alkyne chain.
- Functional Impact : The sugar group in nucleosides improves water solubility and facilitates interactions with enzymes like kinases or polymerases. The hexynyl group may enhance membrane permeability but reduce solubility, directing applications toward hydrophobic environments (e.g., blood-brain barrier penetration) .
Alkyl-Substituted Pyrimidinediones
Comparison :
- Substituent Effects : The hydroxybutyl group introduces a hydroxyl moiety, increasing hydrophilicity and hydrogen-bonding capacity. The hexynyl chain lacks polar groups, favoring lipid bilayer interactions.
- Applications : Hydroxybutyl derivatives may target aqueous environments (e.g., cytoplasmic enzymes), whereas hexynyl-substituted compounds could optimize pharmacokinetics for tissue-specific delivery .
Imidazolidin-2,4-diones
Comparison :
- Core Structure: Imidazolidin-diones are five-membered rings with two dione groups, conferring greater ring strain and conformational rigidity.
- Biological Relevance : Imidazolidin-diones exhibit cardiovascular and CNS activity (e.g., IM-7 in rats), whereas pyrimidine-diones may align with nucleic acid metabolism pathways .
Pyrrolo[1,2-a]pyrazine-1,4-diones
Comparison :
- Structural Complexity: The bicyclic pyrrolopyrazine core contrasts with the monocyclic pyrimidine-dione.
- Activity : Pyrrolopyrazine-diones show antimicrobial properties; hexynyl-pyrimidinediones may diverge toward anticancer or anti-inflammatory applications due to pyrimidine’s role in DNA repair .
Fused Pyrano-Pyrimidinediones
Examples :
- 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives ()
Comparison :
- The non-fused pyrimidine-dione may exhibit greater conformational flexibility, favoring enzyme active-site interactions .
Physicochemical Data
| Property | This compound | 5-(2-Hydroxybutyl)pyrimidine-2,4-dione | IM-7 (Imidazolidin-dione) |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.2 | ~3.0 |
| Water Solubility | Low | Moderate | Low |
| Stability | Alkyne-sensitive | Hydroxyl oxidation-prone | Stable |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
Mechanism : The Sonogashira reaction couples a halogenated pyrimidine (e.g., 5-iodouracil) with hex-1-yne under catalytic Pd/Cu conditions.
-
Substrate Preparation : 5-Iodouracil (1.0 equiv) is dissolved in a mixture of DMF and triethylamine (3:1 v/v).
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) are added under inert atmosphere.
-
Alkyne Addition : Hex-1-yne (1.2 equiv) is introduced via syringe pump to minimize side reactions.
-
Reaction Conditions : Stirred at 60°C for 12–24 hours.
-
Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography.
Key Data :
Advantages : High functional group tolerance; scalable.
Limitations : Requires anhydrous conditions and inert atmosphere.
Copper-Free Sonogashira Protocol
Rationale : Eliminates copper co-catalysts to reduce homocoupling byproducts.
-
Precatalyst : [DTBNpP]Pd(crotyl)Cl (2.5 mol%) in DMSO.
-
Base : 1,1,3,3-Tetramethylguanidine (TMP, 2.0 equiv).
-
Conditions : Room temperature, 2–6 hours.
Key Data :
Advantages : Mild conditions; reduced side reactions.
Limitations : Limited scope for electron-deficient heteroarenes.
Direct Alkynylation via Trimethylsilyl (TMS) Protection
-
TMS Protection : Hex-1-yne is treated with TMSCl in THF.
-
Coupling : 5-Iodouracil reacts with TMS-protected alkyne using Pd(OAc)₂ and K₂CO₃.
-
Deprotection : TMS group removed with TBAF in THF.
Key Data :
Advantages : Stabilizes reactive alkynes; improves regioselectivity.
Alternative Methods
Enzymatic Deprotection of Prodrugs
-
Synthesize Prodrug : 5-Hex-1-ynyl-2′,3′-dideoxyuridine is prepared via glycosylation.
-
Enzymatic Hydrolysis : Thymidine phosphorylase (40 U/mL) in phosphate buffer (pH 6.8) at 37°C for 24 hours.
Key Data :
Applications : Targeted drug delivery; reduces systemic toxicity.
Solid-Phase Synthesis
-
Resin Functionalization : Wang resin loaded with uracil derivatives.
-
Alkyne Coupling : Hex-1-yne introduced via Mitsunobu reaction.
-
Cleavage : TFA/DCM (1:1) liberates the product.
Key Data :
Advantages : Facilitates combinatorial library synthesis.
Optimization and Challenges
Solvent and Base Effects
Common Side Reactions
-
Homocoupling of Alkynes : Mitigated by slow alkyne addition ().
-
Oxidative Degradation : Additives like BHT (0.1 wt%) stabilize substrates ().
Summary of Key Methods
| Method | Yield Range | Time | Key Advantage |
|---|---|---|---|
| Sonogashira (Pd/Cu) | 68–81% | 12–24 h | Broad substrate tolerance |
| Copper-Free Sonogashira | 78–92% | 2–6 h | Mild conditions |
| Enzymatic Deprotection | 59% | 24 h | Biocompatible |
Q & A
Basic: What are the optimal synthetic routes for 5-hex-1-ynyl-1H-pyrimidine-2,4-dione, and how can reaction conditions be standardized?
The synthesis of pyrimidine-2,4-dione derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, Scheme 3 in outlines a method using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to form pyrimidine derivatives . reports yields of 89–94% for structurally similar compounds via stereoselective synthesis, emphasizing the importance of solvent choice (e.g., DMF for alkylation) and catalysts like potassium carbonate . Standardization requires systematic variation of parameters (temperature, stoichiometry, solvent polarity) followed by HPLC or TLC monitoring to confirm reproducibility .
Basic: What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Key techniques include:
- ¹H NMR : Used to confirm regiochemistry and monitor alkylation reactions (e.g., shifts in aromatic protons or alkyne signals) .
- Elemental Analysis : Validates empirical formulas, as demonstrated in , where calculated and experimental compositions matched .
- Melting Point Analysis : Provides preliminary purity assessment; derivatives in showed sharp melting points (155–203°C) .
- Mass Spectrometry : Critical for verifying molecular ions and fragmentation patterns, as seen in using a C18 column for chromatographic separation .
Basic: How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening should focus on:
- Enzyme Inhibition Assays : highlights pyrimidine-diones as potential enzyme inhibitors. Use fluorometric or colorimetric assays (e.g., for kinases or methyltransferases) with positive controls like A3656 (a DNA methyltransferase inhibitor) .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing methods in for dihydropyrimidine derivatives .
Advanced: How should researchers design experiments to resolve contradictions in spectroscopic or biological data for pyrimidine-dione derivatives?
Contradictions often arise from:
- Stereochemical Variability : Use chiral HPLC or X-ray crystallography (e.g., ’s diastereomer separation) to resolve enantiomeric mixtures .
- Solvent Artifacts : Replicate reactions in alternative solvents (e.g., DMF vs. THF) and compare NMR spectra for solvent-induced shifts .
- Biological Assay Variability : Validate results across multiple cell lines or enzyme batches, as seen in ’s replication of thiophene derivatives’ activity .
Advanced: What computational strategies are effective for studying the structure-activity relationship (SAR) of this compound?
- Molecular Docking : Use AutoDock Vina ( ) to model interactions with target proteins (e.g., kinases or receptors). Compare binding affinities of analogs to identify critical substituents .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity, as applied in for pyridinyl-indole derivatives .
- MD Simulations : Assess conformational stability in solvent environments using GROMACS or AMBER, referencing ’s protocols for enzyme-ligand complexes .
Advanced: How can reaction pathways for this compound be optimized to improve scalability and yield?
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, temperature) using fractional factorial designs .
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity, as demonstrated in for one-pot dihydropyrimidine synthesis .
- Flow Chemistry : Enhance reproducibility for multi-step reactions, leveraging continuous flow systems to minimize intermediate degradation .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure pyrimidine-dione derivatives?
- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., ribofuranosyl derivatives in ) to control stereochemistry .
- Enzymatic Resolution : Use lipases or esterases to separate enantiomers, as applied in for isoxazolidinyl nucleosides .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation, referencing ’s benzylation methods .
Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates to assess drug-drug interaction risks .
- Pharmacokinetic Modeling : Use compartmental models to predict half-life and clearance, informed by ’s data on nucleoside analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
